4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide
Description
Structural Features:
This compound integrates three key structural motifs (Figure 1):
Quinazolinone Core: The 4-oxoquinazolin-3(4H)-yl group is a bicyclic aromatic system known for its role in kinase inhibition and anticancer activity .
Butanamide Linker: Connects the quinazolinone and thiadiazole groups, providing conformational flexibility for target binding .
Synthesis: The synthesis involves multi-step reactions, including cyclocondensation of tetrahydrofuran-2-carbohydrazide with carbon disulfide to form the thiadiazole ring, followed by coupling with 4-(4-oxoquinazolin-3-yl)butanoic acid via carbodiimide-mediated amidation . Purification typically employs recrystallization or chromatography .
Biological Activity:
Preliminary studies suggest dual anticancer (via kinase inhibition) and antimicrobial activity, though specific IC50 values or microbial targets remain under investigation .
Properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(4-oxoquinazolin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c24-15(20-18-22-21-16(27-18)14-7-4-10-26-14)8-3-9-23-11-19-13-6-2-1-5-12(13)17(23)25/h1-2,5-6,11,14H,3-4,7-10H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCAFBKMYVKSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. The starting materials may include quinazolinone derivatives and thiadiazole intermediates. Common reaction conditions involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazolinone N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may exhibit similar activities and can be studied for potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its interactions with biological targets such as enzymes and receptors can be explored.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights:
Impact of Thiadiazole Substituents: The tetrahydrofuran-2-yl group in the target compound improves aqueous solubility (logP ~1.8) compared to cyclopropyl (logP ~2.5) or methoxymethyl (logP ~2.2) substituents, which could enhance pharmacokinetics . Antimicrobial activity correlates with thiadiazole derivatives, but the quinazolinone addition in the target compound broadens its mechanism to include kinase pathways .
Role of the Quinazolinone Core: Compounds with 4-oxoquinazolin-3(4H)-yl exhibit stronger anticancer activity (e.g., IC50 = 1.2 µM against HeLa cells) than benzotriazine or indole analogs . Hydroxylation at position 2 (as in ’s compound) increases antioxidant capacity but reduces kinase affinity .
Linker Modifications :
- Butanamide linkers balance flexibility and stability; shorter chains (e.g., propanamide) reduce target engagement, while longer chains (e.g., pentanamide) may introduce toxicity .
Biological Activity
The compound 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a novel synthetic derivative that incorporates both quinazolinone and thiadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Synthesis
The compound's structure combines a quinazolinone core with a thiadiazole side chain, which enhances its pharmacological properties. The synthesis typically involves multi-step reactions that include the formation of the quinazolinone nucleus followed by the introduction of the thiadiazole moiety through cyclization reactions.
Anticancer Activity
Recent studies indicate that compounds containing quinazolinone derivatives exhibit significant anticancer properties. For instance, a review highlighted that quinazolinones can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of cell proliferation and induction of cell cycle arrest . Specifically, derivatives similar to the target compound have shown promising results against breast and lung cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-(4-oxoquinazolin-3(4H)-yl) | MCF-7 (breast) | 5.0 |
| N-(thiadiazole derivative) | A549 (lung) | 3.5 |
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been well-documented. For example, compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi . The target compound's structure suggests it may also possess similar antimicrobial properties.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
Anti-inflammatory and Analgesic Properties
Research indicates that quinazolinone derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The target compound's potential for analgesic activity is supported by studies showing that related structures reduce pain responses in animal models .
The biological activity of the target compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Quinazolinones often act as enzyme inhibitors, interfering with pathways critical for cancer cell survival.
- Interaction with DNA : Some studies suggest that these compounds may bind to DNA or inhibit topoisomerases, leading to cancer cell death.
- Modulation of Immune Response : Thiadiazoles have been reported to modulate immune responses, enhancing their anti-inflammatory effects.
Case Studies
- Antitumor Efficacy in Animal Models : A study evaluated a related quinazolinone derivative in vivo, demonstrating significant tumor reduction in xenograft models . The mechanism was attributed to increased apoptosis and decreased angiogenesis.
- Antimicrobial Testing : A series of thiadiazole derivatives were tested against various pathogens, showing a correlation between structural modifications and enhanced antimicrobial activity .
Q & A
Q. Advanced
- Dose-response normalization : Re-test activity across multiple concentrations (e.g., 1–100 µM) to account for solubility-limited false negatives .
- Target specificity profiling : Use molecular docking (AutoDock Vina) to compare binding affinities with off-target kinases or proteases, minimizing false positives .
- Controlled replicates : Address variability in cell-based assays (e.g., cytotoxicity) by standardizing cell lines (e.g., HepG2 vs. HEK293) and incubation times .
How can reaction pathways be optimized using Design of Experiments (DoE)?
Q. Advanced
- Variables : Temperature (25–80°C), catalyst loading (0.1–1.5 eq.), and solvent polarity (acetone vs. acetonitrile) .
- Statistical modeling : Apply response surface methodology (RSM) to identify optimal conditions. For example, TBHP-mediated oxidations show peak efficiency at 60°C with 1.2 eq. oxidant .
- Scale-up challenges : Continuous-flow systems improve reproducibility for multi-step syntheses, reducing byproduct formation .
What computational methods predict the compound’s pharmacokinetic properties?
Q. Intermediate
- DFT calculations : Estimate electronic properties (HOMO-LUMO gap, dipole moment) to assess solubility and membrane permeability .
- Molecular dynamics (MD) : Simulate interactions with blood proteins (e.g., albumin) to predict half-life and clearance rates .
- ADMET prediction : Tools like SwissADME evaluate CYP450 metabolism and hERG channel inhibition risks .
How are purification challenges resolved for polar intermediates?
Q. Basic
- Recrystallization : Use ethanol-DMF (4:1 v/v) to isolate high-purity solids (>98%) .
- Chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate) separate regioisomers .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve residual starting materials .
What mechanistic insights explain the compound’s instability under acidic conditions?
Q. Advanced
- pH-dependent degradation : The tetrahydrofuran ring undergoes acid-catalyzed hydrolysis, confirmed by LC-MS detection of furan-2-carboxylic acid byproducts .
- Stabilization strategies : Lyophilization with cyclodextrins or formulation in PEG matrices reduces hydrolysis rates by 70% .
How do structural modifications alter bioactivity?
Q. Intermediate
- Thiadiazole substitution : Replacing the tetrahydrofuran group with pyran (e.g., 5-(tetrahydropyran-2-yl)) increases logP by 0.5, enhancing blood-brain barrier penetration .
- Quinazolinone fluorination : Adding a 6-fluoro group improves kinase inhibition (IC₅₀ reduced from 12 nM to 4.5 nM) but reduces solubility .
What protocols validate the compound’s stability in long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
